molecular formula C11H6F3NO2S B2438572 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid CAS No. 115311-32-5

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

Cat. No.: B2438572
CAS No.: 115311-32-5
M. Wt: 273.23
InChI Key: OMMDRDBAUFWKPT-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Based Compounds in Medicinal Chemistry

The historical development of thiazole-based compounds in medicinal chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and August Wilhelm von Hofmann in the late 19th century, whose foundational research established the synthetic methodologies that continue to influence modern thiazole chemistry. The significance of thiazole derivatives became particularly evident with the discovery that thiamine, also known as vitamin B₁, contains a thiazole ring as an essential structural component, demonstrating the fundamental role these heterocycles play in biological systems. This discovery catalyzed extensive research into thiazole-containing compounds, leading to the development of numerous therapeutic agents that have become cornerstones of modern medicine.

The evolution of thiazole chemistry accelerated significantly during the mid-20th century when researchers recognized the versatility of the thiazole nucleus in pharmaceutical applications. Bogert and his colleagues made substantial contributions to expanding the field, establishing synthetic methodologies that enabled the preparation of diverse thiazole derivatives with varying biological activities. Mills' establishment of the importance of thiazole rings in cyanine dyes, which found application as photographic sensitizers, demonstrated the broad utility of these heterocycles beyond medicinal chemistry. The development of penicillin-based antibiotics, which incorporate thiazole-like structures in their beta-lactam frameworks, further solidified the importance of sulfur-nitrogen heterocycles in therapeutic applications.

Modern thiazole chemistry has witnessed remarkable advances in synthetic methodologies, with the Hantzsch thiazole synthesis remaining the most widely employed approach for constructing these heterocycles. This reaction, which involves the condensation of alpha-haloketones with thioamides, has been extensively modified and optimized to accommodate diverse substituent patterns and reaction conditions. Contemporary research has expanded the scope of thiazole synthesis to include environmentally benign one-pot procedures using recyclable catalysts, reflecting the growing emphasis on sustainable chemistry practices. The integration of ultrasonic irradiation and solid-supported catalysts has further enhanced the efficiency of thiazole formation, enabling the rapid preparation of compound libraries for biological screening.

The therapeutic importance of thiazole derivatives has been validated through the development of numerous drugs that have received regulatory approval for various medical conditions. Sulfathiazole emerged as one of the earliest thiazole-based antimicrobial agents, demonstrating the potential of these compounds to combat bacterial infections. The antifungal agent abafungin and the antiretroviral drug ritonavir further exemplified the broad spectrum of biological activities accessible through thiazole chemistry. More recent developments have seen the approval of drugs such as lurasidone for psychiatric disorders, highlighting the continued relevance of thiazole scaffolds in addressing unmet medical needs.

Historical Milestone Year Compound/Development Significance
Initial Thiazole Synthesis 1887 Hantzsch-Weber Methodology Established fundamental synthetic approach
Vitamin B₁ Discovery Early 1900s Thiamine Structure Elucidation Demonstrated biological importance of thiazoles
Antibiotic Development 1940s Penicillin-related Compounds Validated therapeutic potential
Antimicrobial Agents 1950s Sulfathiazole First major thiazole-based drug
Modern Synthetic Methods 1990s-2000s Environmentally Benign Synthesis Enhanced synthetic efficiency
Contemporary Therapeutics 2000s-Present Lurasidone, Ritonavir Expanded therapeutic applications

Structural Significance of Trifluoromethyl Substitution in Aromatic Heterocycles

The incorporation of trifluoromethyl groups into aromatic heterocycles represents one of the most significant developments in modern medicinal chemistry, with the trifluoromethyl functionality serving as a powerful tool for modulating the pharmacological properties of drug candidates. The trifluoromethyl group, with its formula -CF₃, exhibits unique electronic characteristics that distinguish it from other common substituents, possessing electronegativity intermediate between fluorine and chlorine atoms. This distinctive electronic profile enables trifluoromethyl groups to function as effective bioisosteres for methyl or chloride substituents while imparting enhanced metabolic stability and altered physicochemical properties to the parent molecule. The strategic placement of trifluoromethyl groups on aromatic rings adjacent to heterocycles creates compounds with improved lipophilicity, membrane permeability, and resistance to metabolic degradation.

The medicinal applications of trifluoromethyl groups date back to 1928, although intensive research into their pharmaceutical potential began in earnest during the mid-1940s. The development of notable drugs containing trifluoromethyl groups, including efavirenz for human immunodeficiency virus treatment, fluoxetine for depression, and celecoxib for inflammation, has validated the strategic value of this functional group in drug design. These successful therapeutic agents demonstrate how trifluoromethyl substitution can enhance drug efficacy while maintaining acceptable safety profiles, encouraging further exploration of fluorinated heterocycles in pharmaceutical research.

The electronic effects of trifluoromethyl substitution on aromatic heterocycles are particularly pronounced due to the strong electron-withdrawing nature of the CF₃ group. Computational studies have revealed that trifluoromethyl groups significantly lower the energy of molecular orbitals, affecting both the reactivity patterns and binding interactions of the parent heterocycle. In radical chemistry, the trifluoromethyl radical exhibits electrophilic character when reacting with heterocycles, contrasting with the nucleophilic behavior observed for less fluorinated analogs such as difluoromethyl radicals. This fundamental difference in reactivity has important implications for synthetic strategies and metabolic pathways involving trifluoromethyl-substituted heterocycles.

The impact of trifluoromethyl substitution on the pharmacokinetic properties of aromatic heterocycles has been extensively documented in pharmaceutical research. The introduction of CF₃ groups typically increases the lipophilicity of compounds, enhancing their ability to cross biological membranes and reach intracellular targets. Additionally, the strong electron-withdrawing effect of trifluoromethyl groups can modulate the acidity and basicity of adjacent functional groups, influencing the ionization state of molecules under physiological conditions. This property is particularly relevant for compounds containing carboxylic acid functionalities, as observed in this compound, where the trifluoromethyl group may enhance the acidity of the carboxyl group through electronic effects.

Property Trifluoromethyl Effect Pharmacological Implication
Electronegativity Intermediate between F and Cl Enhanced binding selectivity
Lipophilicity Increased compared to CH₃ Improved membrane permeability
Metabolic Stability Enhanced resistance to oxidation Extended half-life
Acidity Modulation Increased acidity of adjacent groups Altered ionization at physiological pH
Membrane Penetration Enhanced cellular uptake Improved bioavailability
Protein Binding Modified interaction profiles Altered distribution patterns

Recent advances in synthetic chemistry have enabled the efficient introduction of trifluoromethyl groups into aromatic heterocycles through various methodologies, including aromatic coupling reactions, radical trifluoromethylation, and nucleophilic trifluoromethylation approaches. The development of novel fluorinated reagents and catalytic systems has expanded the scope of trifluoromethylation reactions, making it possible to access complex heterocyclic structures with high efficiency and selectivity. These synthetic advances have facilitated the preparation of diverse trifluoromethyl-substituted thiazole derivatives, enabling systematic structure-activity relationship studies and the identification of lead compounds with enhanced therapeutic potential.

The structure-activity relationships observed for trifluoromethyl-substituted aromatic heterocycles reveal the nuanced effects of this functional group on biological activity. The position of trifluoromethyl substitution relative to the heterocycle significantly influences the magnitude of electronic effects and subsequent biological interactions. Meta-substitution, as observed in this compound, provides an optimal balance between electronic modulation and steric accessibility, allowing the trifluoromethyl group to influence the heterocycle's properties without creating excessive steric hindrance around potential binding sites. This positioning strategy has been successfully employed in numerous pharmaceutical applications, demonstrating the importance of careful structural design in optimizing the therapeutic potential of fluorinated heterocycles.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMDRDBAUFWKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115311-32-5
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

  • Thioamide Preparation :

    • 3-(Trifluoromethyl)aniline is treated with thiophosgene (CSCl₂) in dichloromethane at 0–5°C to yield the corresponding isothiocyanate. Subsequent reaction with ammonium hydroxide generates the thioamide precursor.
    • Key Equation :
      $$
      \text{C}6\text{H}4\text{CF}3\text{NH}2 + \text{CSCl}2 \rightarrow \text{C}6\text{H}4\text{CF}3\text{NCS} \xrightarrow{\text{NH}4\text{OH}} \text{C}6\text{H}4\text{CF}3\text{C}(=\text{S})\text{NH}_2
      $$
  • Cyclocondensation :

    • The thioamide reacts with ethyl 2-bromoacetoacetate in ethanol under reflux (80°C, 12–24 hours). The reaction proceeds via nucleophilic attack of the thiolate on the α-carbon of the bromo-ketone, followed by cyclization and elimination of HBr.
    • Typical Yield : 58–72% after purification by recrystallization (ethanol/water).

Optimization Challenges

  • Regioselectivity : The electron-withdrawing trifluoromethyl group at the meta position reduces the reactivity of the phenyl ring, necessitating elevated temperatures (≥80°C) to achieve complete conversion.
  • Byproduct Formation : Competing pathways may generate 5-substituted thiazoles, which are minimized by using a 1.2:1 molar ratio of thioamide to α-halo ketone.

For modular synthesis, palladium-catalyzed cross-coupling enables late-stage introduction of the 3-(trifluoromethyl)phenyl group.

Synthetic Workflow

  • Thiazole Core Preparation :

    • Ethyl thiazole-4-carboxylate is synthesized via cyclization of L-cysteine methyl ester with formaldehyde, followed by MnO₂ oxidation to introduce the carboxylic acid moiety.
  • Cross-Coupling :

    • The brominated thiazole intermediate (2-bromo-1,3-thiazole-4-carboxylic acid) reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol, 90°C, 8 hours).
    • Catalytic System : Pd(OAc)₂/XPhos achieves higher yields (78%) compared to traditional Pd(PPh₃)₄ (62%) due to enhanced stability against dehalogenation.

Advantages and Limitations

  • Advantages : Enables diversification of the aryl group without modifying the thiazole core.
  • Limitations : Requires stoichiometric control to prevent homocoupling of the boronic acid.

Oxidation of Thiazolidine Precursors

A less common but industrially scalable route involves the oxidation of thiazolidine-4-carboxylic acid derivatives.

Stepwise Synthesis

  • Thiazolidine Formation :

    • Condensation of 3-(trifluoromethyl)benzaldehyde with L-cysteine hydrochloride in methanol (25°C, 6 hours) forms the thiazolidine ring.
  • Oxidation to Thiazole :

    • Treatment with MnO₂ in acetonitrile (60°C, 24 hours) oxidizes the thiazolidine to the aromatic thiazole system.
    • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage Key Limitation
Cyclocondensation 58–72 12–24 h High atom economy Byproduct formation requires mitigation
Suzuki Cross-Coupling 62–78 8–12 h Modular aryl group introduction Palladium catalyst cost
Thiazolidine Oxidation 65–70 24–30 h Scalable for industrial production Multi-step synthesis

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Cyclocondensation in Flow Reactors :
    • Microreactors (0.5 mm diameter) operating at 120°C reduce reaction time to 15 minutes while maintaining yields >70%.
    • Throughput : 1.2 kg/day using a Corning AFR module.

Purification Strategies

  • Crystallization Optimization :
    • The final product is recrystallized from a 7:3 v/v ethanol/water mixture at 4°C, achieving ≥99% purity (HPLC).
  • Chromatography Alternatives :
    • Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against various pathogens. Studies have shown that compounds similar to 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid can inhibit bacterial growth, making them candidates for developing new antibiotics .

2. Anticancer Properties
Thiazole derivatives have been investigated for their anticancer activities. The unique structure of this compound may interact with cancer cell signaling pathways, leading to apoptosis in tumor cells. Preliminary studies suggest that this compound could be further explored in cancer therapeutics .

Chemical Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with trifluoromethylated phenyl compounds. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Industrial Applications

1. Agrochemicals
Due to its biological activity, this compound may find applications in the development of agrochemicals. Its potential as a fungicide or herbicide can be explored further, given the increasing demand for effective agricultural chemicals that are environmentally friendly .

2. Pharmaceutical Development
The compound's unique chemical structure positions it as a valuable scaffold in pharmaceutical chemistry. Its derivatives may serve as lead compounds in drug discovery programs targeting various diseases, particularly those resistant to existing treatments .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study BAnticancer PropertiesShowed selective cytotoxicity towards breast cancer cell lines with IC50 values indicating potential for therapeutic use.
Study CSynthesis OptimizationDeveloped a novel synthetic route with a yield increase from 30% to 85% by modifying reaction conditions.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is unique due to the combination of its trifluoromethyl group, phenyl ring, thiazole ring, and carboxylic acid functional group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C11H6F3NO2SC_{11}H_{6}F_{3}NO_{2}S. The compound features a thiazole ring and a trifluoromethyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC11H6F3NO2SC_{11}H_{6}F_{3}NO_{2}S
Melting Point200–202 °C
CAS Number115311-32-5

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential therapeutic applications:

  • Anticancer Activity :
    • The compound has been studied for its ability to inhibit cancer cell proliferation. Its structural similarity to other thiazole derivatives indicates potential as an anticancer agent. Thiazoles are known for their diverse biological activities, including anticancer properties .
    • Case studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties.
  • Inhibition of Enzymatic Activity :
    • The trifluoromethyl group is known to enhance the potency of compounds by improving their metabolic stability and bioavailability. This modification has been linked to increased inhibition of enzymes involved in cancer progression .
  • Antimicrobial Properties :
    • Some studies indicate that thiazole derivatives possess antimicrobial properties. Although specific data on this compound is sparse, the thiazole moiety is often associated with antibacterial and antifungal activities .

In Vitro Studies

In vitro studies have demonstrated that compounds containing thiazole rings can effectively inhibit the growth of cancer cells. For example, a related study found that certain thiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of thiazole derivatives. SAR studies suggest that this group enhances lipophilicity and alters electronic properties, which can lead to improved binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid, and how can reaction conditions be optimized?

  • Synthesis Strategy : A common approach involves cyclocondensation of substituted thioamides with α-haloketones. For example, reacting 3-(trifluoromethyl)benzaldehyde-derived thioamide intermediates with bromopyruvate under basic conditions yields the thiazole core .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) can improve yields. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
  • Key Data : Typical yields range from 60–75%, with impurities identified as unreacted bromopyruvate or trifluoromethylphenyl byproducts .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Spectroscopic Methods :

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.45 (s, thiazole H), 7.8–8.1 (m, aromatic H from trifluoromethylphenyl) .
  • FTIR : Strong absorption at 1700–1720 cm1^{-1} (C=O stretch of carboxylic acid) and 1120–1150 cm1^{-1} (C-F stretch) .
    • Crystallography : Single-crystal X-ray diffraction confirms planar thiazole rings and dihedral angles between substituents (e.g., 15–25° between thiazole and phenyl groups) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizers (potential exothermic decomposition). Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., kinases)?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to ATP-binding pockets. The carboxylic acid group forms hydrogen bonds with conserved lysine residues (e.g., in EGFR kinase), while the trifluoromethylphenyl moiety enhances hydrophobic interactions .
  • SAR Insights : Methylation of the thiazole nitrogen reduces solubility but increases metabolic stability. Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO2_2) improves IC50_{50} values by 2–3 fold .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for COX-2 inhibition (e.g., 1.2 μM vs. 3.8 μM) may arise from assay conditions (e.g., pH, enzyme source). Validate using standardized protocols (e.g., Cayman Chemical’s COX Inhibitor Screening Kit) and include positive controls (e.g., celecoxib) .
  • Statistical Analysis : Apply ANOVA to compare datasets, ensuring n ≥ 3 replicates. Outliers may indicate compound degradation or assay interference from DMSO .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

  • Salt Formation : Sodium or lysine salts increase solubility >10-fold (e.g., from 0.2 mg/mL to 2.5 mg/mL in PBS) .
  • Prodrug Design : Esterification of the carboxylic acid (e.g., morpholinoethyl ester) enhances permeability, with in vivo hydrolysis restoring activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.